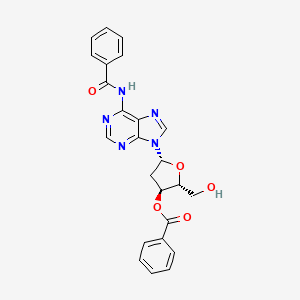

N6,3'-O-Dibenzoyl-2'-deoxyadenosine

Vue d'ensemble

Description

N6,3'-O-Dibenzoyl-2'-deoxyadenosine is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

N6,3’-O-Dibenzoyl-2’-deoxyadenosine operates by restraining DNA synthesis and modifying viral replication . This suggests that the compound may interact with enzymes involved in DNA replication or with the DNA molecule itself.

Biochemical Pathways

Given its mode of action, it can be inferred that the compound likely impacts pathways related to dna synthesis and viral replication .

Result of Action

Given its mode of action, it can be inferred that the compound likely inhibits dna synthesis and modifies viral replication, potentially leading to the inhibition of viral infections and cancer cell growth .

Activité Biologique

N6,3'-O-Dibenzoyl-2'-deoxyadenosine is a synthetic nucleoside derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial effects, enzyme inhibition, and potential applications in molecular biology and pharmacology.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₃N₅O₃

- Molecular Weight : 275.263 g/mol

- Density : 1.85 g/cm³

- Solubility : Lipophilic nature allows it to easily cross cell membranes.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Research indicates its efficacy against:

- Staphylococcus aureus

- Clostridium perfringens

These findings suggest that the compound could be explored as a potential therapeutic agent for infections caused by these pathogens .

2. Enzyme Inhibition

This compound acts as an inhibitor of phosphodiesterase (PDE), an enzyme that plays a crucial role in cellular signaling by regulating the levels of cyclic nucleotides. The inhibition of PDE by this compound can lead to increased concentrations of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes .

The mechanism by which this compound exerts its biological effects involves:

- DNA Binding : The compound binds to DNA, potentially cleaving it at replication sites due to its structural similarity to natural nucleosides.

- Cell Membrane Permeability : Its lipophilic nature facilitates crossing cellular membranes, allowing it to exert intracellular effects.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of this compound:

Potential Applications

Given its biological activities, this compound could have several applications:

- Antibiotic Development : Its antibacterial properties may lead to new treatments for resistant bacterial strains.

- Cancer Research : The compound's ability to inhibit cell proliferation could be explored in cancer therapies.

- Molecular Biology Reagent : As a biochemical reagent, it can be utilized in various molecular biology techniques due to its DNA-binding capabilities.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N6,3'-O-Dibenzoyl-2'-deoxyadenosine has the molecular formula and a molecular weight of 459.5 g/mol. The compound operates primarily by inhibiting DNA synthesis and modifying viral replication processes, making it a valuable tool in the study of nucleic acids and viral infections .

Biochemical Pathways

- Inhibition of DNA Synthesis : The compound interferes with the DNA replication machinery, which is crucial in both cancer cell proliferation and viral replication.

- Viral Replication Modulation : By altering the replication processes of viruses, this compound may serve as a potential antiviral agent.

Molecular Biology

This compound is extensively used as a biochemical reagent in molecular biology for:

- DNA Synthesis Studies : It serves as a substrate for studying the mechanisms of DNA polymerases.

- Gene Therapy Research : Its ability to modify nucleic acid structures makes it a candidate for developing gene delivery systems .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Antiviral Activity : It has shown promise in inhibiting the growth of certain viruses by disrupting their replication cycle.

- Antitumor Properties : Research indicates that this compound can inhibit cancer cell growth by interfering with DNA synthesis pathways .

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that this compound effectively reduced viral load in infected cell lines. The compound exhibited an IC50 value indicative of potent antiviral activity against specific RNA viruses. This suggests its potential application in antiviral drug development .

Case Study 2: Antitumor Activity

Research involving leukemic cell lines showed that this compound inhibited cell proliferation significantly. The compound's mechanism was linked to its incorporation into DNA, leading to disruptions in normal cellular functions. Long-term exposure studies indicated cumulative effects on cellular processes, emphasizing the need for controlled dosing in therapeutic applications .

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O5/c30-12-18-17(34-24(32)16-9-5-2-6-10-16)11-19(33-18)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31)/t17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASBJRYLQJMMU-IPMKNSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965874 | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-54-3 | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51549-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2'-deoxyadenosine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-2'-deoxyadenosine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.